molecular formula C16H15N3O3 B1683305 Janex-1 CAS No. 202475-60-3

Janex-1

カタログ番号: B1683305
CAS番号: 202475-60-3
分子量: 297.31 g/mol
InChIキー: HOZUXBLMYUPGPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Therapeutic Applications in Autoimmune Diseases

Janex-1 has shown promise in treating autoimmune conditions, particularly type 1 diabetes. In studies involving the non-obese diabetic (NOD) mouse model, this compound administration significantly delayed the onset of diabetes:

  • Study Findings : A study demonstrated that only 9% of NOD females treated with this compound developed diabetes by week 25, compared to 60% in the control group . This effect was attributed to the inhibition of insulitis and preservation of pancreatic beta-cell function.
Parameter Control Group This compound Treatment
Diabetes Incidence at 25 weeks60%9%
Insulitis DevelopmentYesNo

Protection Against Cytokine-Induced Damage

In another significant application, this compound has been shown to protect pancreatic islets from cytokine-induced damage. The molecular mechanisms involved include:

  • Mechanisms : this compound suppresses nitric oxide production and inducible nitric oxide synthase (iNOS) expression through the inhibition of nuclear factor kappa B (NF-kB) and JAK/STAT pathways . This action preserves beta-cell mass and functionality.
Cytokine Treatment NO Production iNOS Expression Islet Viability
Without this compoundHighElevatedLow
With this compoundLowReducedHigh

Cardiovascular Applications

This compound has also been investigated for its role in improving outcomes in acute pulmonary embolism (APE). Research indicates that it mitigates vascular remodeling and improves right ventricular function:

  • Study Insights : In a mouse model of APE, treatment with this compound resulted in reduced right ventricular systolic pressure and improved survival rates . The compound inhibited platelet-derived growth factor (PDGF)-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs), which is crucial for preventing vascular complications.
Treatment Group RVSP (mmHg) Survival Rate (Day 15)
ControlElevated30%
This compound (100 mg/kg)Reduced>60%

Inhibition of Inflammatory Responses

This compound's ability to modulate inflammatory responses has been highlighted in studies focusing on its effects on tumor necrosis factor-alpha (TNF-α):

  • Research Findings : The compound inhibited the expression of cell adhesion molecules induced by TNF-α through suppression of STAT3 phosphorylation and NF-kB activation, thereby improving myocardial vascular permeability in endotoxemic mice .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application Area Key Findings
Autoimmune DiseasesDelayed onset of diabetes in NOD mice; preservation of beta-cell function
Cytokine-Induced DamageProtection against cytokine toxicity; reduced iNOS expression
Cardiovascular HealthImproved outcomes in acute pulmonary embolism; reduced RVSP and enhanced survival
Inflammatory Response ModulationDecreased expression of TNF-α-induced cell adhesion molecules; improved vascular permeability

生物活性

Janex-1, a selective inhibitor of Janus kinase 3 (JAK3), has emerged as a significant compound in biomedical research, particularly for its immunomodulatory and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively inhibits JAK3, a member of the Janus kinase family involved in cytokine signaling. Unlike other JAK inhibitors, this compound does not affect JAK1 or JAK2, making it a highly specific therapeutic agent. The inhibition of JAK3 leads to the downregulation of various signaling pathways, including the JAK/STAT pathway and NF-κB activation, which are crucial in mediating inflammatory responses.

Key Findings from Research Studies

  • Inhibition of Cytokine Toxicity :
    • In vitro studies demonstrated that this compound protects pancreatic islets from cytokine toxicity by reducing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. This was evidenced in experiments using human lymphoblastoid B-cell lines where this compound exhibited significant inhibitory effects on JAK3 activity without affecting other tyrosine kinases .
  • Type 1 Diabetes Model :
    • In a non-obese diabetic (NOD) mouse model, administration of this compound (100 mg/kg/day) significantly delayed the onset of diabetes. Only 9% of treated mice developed diabetes over 25 weeks compared to 60% in the control group, indicating its potential as a preventative treatment for autoimmune diseases .
  • Pulmonary Vascular Remodeling :
    • This compound has shown protective effects in models of acute pulmonary embolism (APE). Studies indicated that it inhibits proliferation of pulmonary vascular smooth muscle cells (PVSMCs) and reduces vascular remodeling by modulating the JAK3/STAT3 signaling pathway. Mice treated with this compound displayed improved survival rates and reduced right ventricular systolic pressure compared to controls .
  • Myocardial Vascular Permeability :
    • Research also highlighted this compound's role in ameliorating TNF-α-induced cell adhesion molecule expression in human umbilical vein endothelial cells (HUVECs). The compound reduced the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which are critical in inflammatory processes .

Case Study 1: Type 1 Diabetes Prevention

A study involving NOD mice demonstrated that this compound significantly reduced the incidence of diabetes when administered from week 10 to week 25. This case highlights its potential application in preventing autoimmune diabetes through targeted inhibition of JAK3 signaling.

ParameterControl GroupThis compound Group
Percentage Diabetic Mice (%)609
Treatment Duration (weeks)N/A15

Case Study 2: Acute Pulmonary Embolism

In a model of acute pulmonary embolism, treatment with this compound resulted in decreased mortality and improved pulmonary vascular remodeling.

Treatment GroupSurvival Rate (%)Right Ventricular Systolic Pressure (mmHg)
Control30Increased
This compound (100 mg/kg)70Decreased

特性

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZUXBLMYUPGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226692
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202475-60-3
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202475-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WHI P131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JANEX-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Janex-1
Reactant of Route 2
Reactant of Route 2
Janex-1
Reactant of Route 3
Reactant of Route 3
Janex-1
Reactant of Route 4
Reactant of Route 4
Janex-1
Reactant of Route 5
Janex-1
Reactant of Route 6
Janex-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。